Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 2-Iodo-7-nitro-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
2-Iodo-7-nitro-9H-fluorene (CAS No. 23055-47-2) is a disubstituted fluorene derivative that serves as a highly functionalized and versatile intermediate in organic synthesis. The fluorene core, a polycyclic aromatic hydrocarbon, is a privileged scaffold found in materials with unique photoelectric properties and in a variety of biologically active compounds.[1][2][3] The strategic placement of an iodo group and a nitro group at the 2 and 7 positions, respectively, imparts a distinct chemical reactivity profile. These positions are crucial for tuning the electronic properties of the molecule and for introducing further chemical diversity.
This guide provides a comprehensive technical overview of 2-Iodo-7-nitro-9H-fluorene, focusing on its chemical properties, synthesis, reactivity, and potential applications. It is intended to serve as a foundational resource for scientists leveraging this molecule in materials science, medicinal chemistry, and advanced organic synthesis.
Physicochemical and Spectroscopic Profile
The inherent properties of a molecule are critical for its handling, characterization, and application. Below is a summary of the key physicochemical data for 2-Iodo-7-nitro-9H-fluorene.
| Property | Value | Source |
| CAS Number | 23055-47-2 | [4] |
| Molecular Formula | C₁₃H₈INO₂ | [5] |
| Molecular Weight | 337.11 g/mol | [5] |
| IUPAC Name | 2-iodo-7-nitro-9H-fluorene | [4] |
| Synonyms | 9H-Fluorene, 2-iodo-7-nitro-; NSC 90703 | [5] |
| Appearance | Yellow solid (inferred from related compounds) | [6] |
While extensive, publicly available spectroscopic data for this specific molecule is limited, its profile can be predicted based on its constituent functional groups and the well-characterized spectra of related compounds like 2-nitrofluorene.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals corresponding to the protons on the fluorene backbone, with chemical shifts influenced by the electron-withdrawing nitro group and the iodo substituent. A characteristic singlet for the two protons at the C9 position (the methylene bridge) would also be present.
-
¹³C NMR: The carbon spectrum will display signals for the 13 carbon atoms, with the carbons attached to the iodo and nitro groups showing characteristic shifts.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the nitro group (typically around 1520-1540 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be prominent.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 337, corresponding to the molecular weight of the compound.
Synthesis of 2-Iodo-7-nitro-9H-fluorene: A Proposed Pathway
Rationale for the Synthetic Strategy
The proposed synthesis proceeds in two key steps: nitration followed by iodination.
-
Nitration: The nitro group is a deactivating, meta-directing substituent. However, in the context of the fluorene system, nitration of the parent fluorene primarily yields 2-nitrofluorene.[10] This initial step installs the nitro group at a desired position.
-
Iodination: The existing nitro group at the C2 position will direct subsequent electrophilic substitution. Due to the electronics of the fluorene system, the incoming electrophile (iodine) is directed to the other benzene ring, primarily at the C7 position. This regioselectivity is crucial for achieving the desired 2,7-disubstitution pattern.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Nitro-9H-fluorene
This protocol is adapted from a well-established procedure.[10]
-
Dissolution: Dissolve fluorene (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Warm the mixture gently to achieve complete dissolution.
-
Nitration: Cool the solution to approximately 50°C. Add concentrated nitric acid (approx. 3.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 85°C to prevent the formation of impurities. The reaction is exothermic.
-
Reaction: After the addition is complete, continue stirring and heat the mixture to 80°C for about 5-10 minutes. A yellow precipitate of 2-nitrofluorene will form.
-
Isolation: Allow the mixture to cool to room temperature. Collect the yellow crystalline product by vacuum filtration.
-
Purification: Wash the product with cold glacial acetic acid, followed by copious amounts of water until the washings are neutral. The product can be further purified by recrystallization from glacial acetic acid to yield pure 2-nitrofluorene (m.p. 157°C).[10]
Step 2: Synthesis of 2-Iodo-7-nitro-9H-fluorene
-
Reaction Setup: In a flask protected from light, dissolve 2-nitro-9H-fluorene (1 equivalent) in a suitable solvent mixture, such as glacial acetic acid and water.
-
Reagent Preparation: Add periodic acid (HIO₄) or sodium periodate (NaIO₄) as the oxidizing agent, followed by elemental iodine (I₂).
-
Iodination: Add concentrated sulfuric acid dropwise as a catalyst. Heat the reaction mixture with stirring (e.g., at 60-70°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and pour it into a solution of sodium bisulfite to quench any excess iodine.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to afford pure 2-Iodo-7-nitro-9H-fluorene.
Chemical Reactivity and Synthetic Utility
The true value of 2-Iodo-7-nitro-9H-fluorene lies in the orthogonal reactivity of its two functional groups. The iodo and nitro moieties can be selectively transformed, making it a powerful intermediate for constructing complex molecules.
Transformations at the Iodo Position
The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base is a powerful method to introduce new aromatic or olefinic substituents. This reaction is fundamental in the synthesis of conjugated polymers for organic electronics and complex biaryl structures in medicinal chemistry.[11]
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes yields fluorene derivatives with extended π-conjugation, which are of interest for their optical properties.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append vinyl groups to the fluorene core.
Transformations at the Nitro Position
The nitro group is a versatile functional group that can be readily reduced to an amine.
-
Reduction to Amine: A standard method for this transformation is the use of tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.[12] The resulting 2-amino-7-iodofluorene is a valuable intermediate. The amino group can be further functionalized through acylation, alkylation, or diazotization reactions. The conversion of an electron-withdrawing nitro group to an electron-donating amino group drastically alters the electronic properties of the fluorene system, creating a "push-pull" chromophore with interesting solvatochromic and fluorescent properties.[13]
Applications in Research and Development
The unique structural and electronic features of 2-Iodo-7-nitro-9H-fluorene and its derivatives make them valuable in several high-technology and pharmaceutical fields.
Materials Science
Fluorene derivatives are cornerstones in the field of organic electronics due to their high fluorescence quantum yields and good thermal stability.[2] The 2,7-disubstitution pattern allows for the creation of linear, conjugated molecules. By reducing the nitro group to an amine and performing a Suzuki coupling at the iodo position, one can synthesize donor-acceptor molecules. These materials are essential for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive materials or host materials.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.
Drug Development and Medicinal Chemistry
The fluorene scaffold is present in several approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[14][15] The nitroaromatic moiety is also a known pharmacophore, particularly in antimicrobial and antiparasitic agents.[16][17]
2-Iodo-7-nitro-9H-fluorene can serve as a starting point for generating libraries of novel compounds for drug screening. The reduction of the nitro group is particularly relevant, as the metabolic reduction of nitroaromatics to reactive hydroxylamine intermediates is a known mechanism of both therapeutic action and toxicity.[17][18] Understanding and controlling this reactivity is a key task for drug development professionals working with this class of compounds. The planar nature of the fluorene ring also suggests potential for DNA intercalation, a mechanism of action for some anticancer drugs.[19]
Safety and Handling
As a laboratory chemical, 2-Iodo-7-nitro-9H-fluorene should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions can be based on data for structurally related compounds like 2-iodofluorene and 2-nitrofluorene.[6][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Toxicity: Nitroaromatic compounds should be treated as potentially toxic. The related compound, 2-nitrofluorene, is a known carcinogen, and its toxicity is linked to the metabolic reduction of the nitro group.[18] Therefore, appropriate caution is warranted.
Conclusion
2-Iodo-7-nitro-9H-fluorene is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined substitution pattern and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the synthesis of advanced materials and novel therapeutic agents. By understanding its synthesis, reactivity, and potential applications, researchers can unlock the full potential of this valuable molecular scaffold. This guide serves as a starting point, providing both the foundational knowledge and the practical insights needed to incorporate this compound into demanding research and development programs.
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